![molecular formula C13H9ClF3N3OS B2863056 (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea CAS No. 1797096-10-6](/img/structure/B2863056.png)
(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea is an organic compound comprising a thiourea group attached to a phenyl ring, which is further connected to a pyridine moiety substituted with chlorine and trifluoromethyl groups
作用机制
Target of Action
Compounds with similar structures have been reported to target phosphopantetheinyl transferases (pptases) in bacteria . PPTases are essential enzymes involved in various primary and secondary metabolic processes in bacteria .
Mode of Action
It is hypothesized that the compound may interact with its targets, such as pptases, and inhibit their activity . This inhibition could potentially disrupt the metabolic processes in bacteria, leading to a halt in bacterial proliferation .
Biochemical Pathways
Given the potential target of pptases, it can be inferred that the compound may affect various primary and secondary metabolic pathways in bacteria that are dependent on these enzymes .
Result of Action
Given its potential inhibitory effect on pptases, it can be inferred that the compound may disrupt various metabolic processes in bacteria, leading to a halt in bacterial proliferation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea typically involves the reaction between an appropriately substituted phenyl isothiocyanate and a substituted pyridine alcohol under suitable conditions. The steps can be outlined as:
Synthesis of Substituted Phenyl Isothiocyanate: : A substituted phenyl amine reacts with thiophosgene to form the isothiocyanate.
Synthesis of Substituted Pyridine Alcohol: : Pyridine with substituents undergoes a chlorination reaction, followed by reaction with trifluoromethyl groups.
Condensation Reaction: : The substituted phenyl isothiocyanate is condensed with the substituted pyridine alcohol under anhydrous conditions to yield the target compound.
Industrial Production Methods
In industrial settings, the synthesis might follow similar routes but optimized for scale, such as continuous-flow systems to enhance reaction efficiency and yield. Solvent choices, temperature control, and purification steps are meticulously planned to ensure the high purity of the final product.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the thiourea moiety, forming sulfinyl or sulfonyl derivatives.
Reduction: : Reduction reactions can target the pyridine ring, affecting the substituents.
Substitution: : The chloro and trifluoromethyl groups on the pyridine ring allow for various substitution reactions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophiles such as amines or alkoxides in polar aprotic solvents.
Major Products
Oxidation Products: : Sulfinyl or sulfonyl derivatives of the parent compound.
Reduction Products: : Reduced pyridine derivatives.
Substitution Products: : Depending on the nucleophile, various substituted pyridine derivatives.
科学研究应用
(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea finds applications across multiple fields:
Chemistry: : As a reagent or intermediate in synthesizing more complex organic molecules.
Biology: : Potential use in studying enzyme interactions due to its structural properties.
Medicine: : Research into its potential as a pharmaceutical intermediate or active ingredient.
Industry: : Utilized in materials science, especially in the development of new polymers or coatings.
相似化合物的比较
Unique Characteristics
Structural Uniqueness: : The combination of the thiourea group with a chlorinated, trifluoromethyl-substituted pyridine ring.
Reactivity: : Enhanced reactivity due to the electron-withdrawing groups.
Similar Compounds
(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)urea: : Similar but lacks the thiourea moiety.
(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thioether: : Lacks the urea moiety but retains similar pyridine substitutions.
This detailed exploration showcases the intricate chemistry and wide-ranging applications of (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea, highlighting its significance in scientific research and industry.
属性
IUPAC Name |
[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N3OS/c14-10-5-7(13(15,16)17)6-19-11(10)21-9-3-1-8(2-4-9)20-12(18)22/h1-6H,(H3,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSXQPGPBCDEQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)N)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
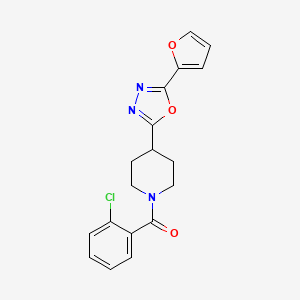
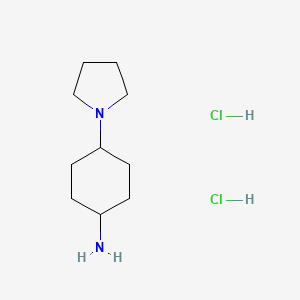
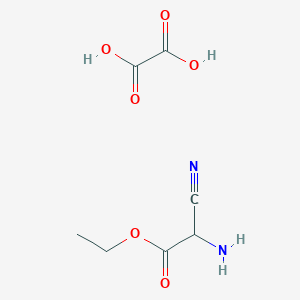
![4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(2-fluoroph enyl)pyrrolidin-2-one](/img/structure/B2862979.png)

![5-(Chloromethyl)-3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2862982.png)
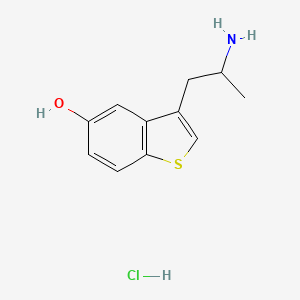
![5-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B2862987.png)
![1,3-bis(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2862988.png)
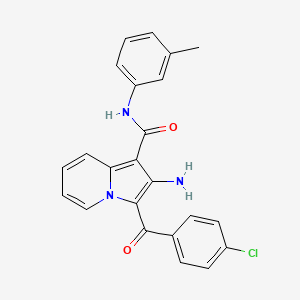

![4-[(2-Chloro-6-methylpyridin-3-yl)sulfonyl]-2,2-dimethylmorpholine](/img/structure/B2862991.png)
![6-chloro-N-[2-(4-propan-2-ylphenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide](/img/structure/B2862993.png)
![1-{[(3-methylphenyl)methyl]sulfanyl}-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2862994.png)
